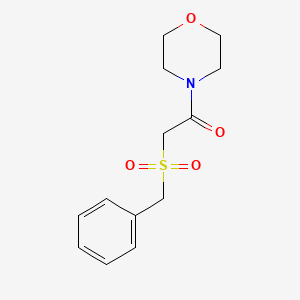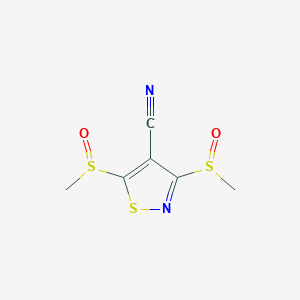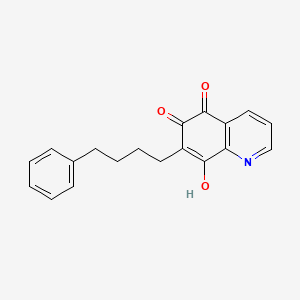
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione typically involves the functionalization of the quinoline core. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline scaffold.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the quinoline core followed by selective functionalization. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline-5,6-dione derivatives.
Reduction: The quinoline core can be reduced to form hydroquinoline derivatives.
Substitution: The phenylbutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (tBuOOH) in the presence of iron catalysts.
Reduction: Zinc/acetic acid or triphenylphosphine.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-5,6-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Applications De Recherche Scientifique
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in developing new antibiotics.
Medicine: Potential anticancer and antiviral properties, contributing to drug discovery and development.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of microbial growth by disrupting cell wall synthesis, induction of apoptosis in cancer cells, and inhibition of viral replication
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Clioquinol: An 8-hydroxyquinoline derivative with antifungal and antibacterial activities.
8-Hydroxy-5-quinolinesulfonic acid: Exhibits similar biological activities
Uniqueness: The presence of the phenylbutyl group at position 7 provides additional hydrophobic interactions, improving its efficacy as a therapeutic agent .
Propriétés
Numéro CAS |
35073-62-2 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione |
InChI |
InChI=1S/C19H17NO3/c21-17-15(10-5-4-9-13-7-2-1-3-8-13)19(23)18(22)14-11-6-12-20-16(14)17/h1-3,6-8,11-12,21H,4-5,9-10H2 |
Clé InChI |
JWEPBAQSBDGMOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=C(C3=C(C=CC=N3)C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


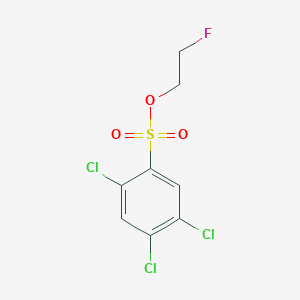
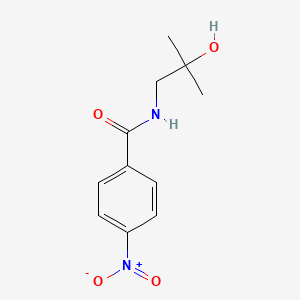
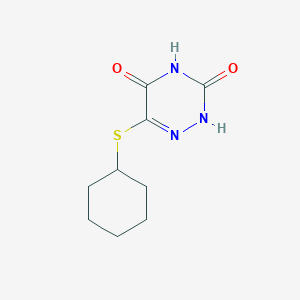
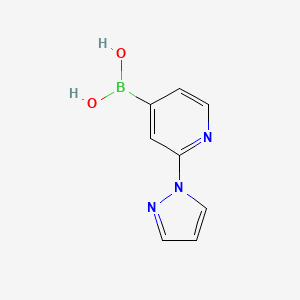
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)


![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
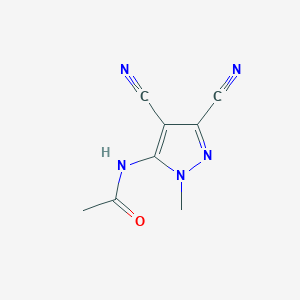
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)

